molecular formula C16H20FN3O2S B2970764 3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane CAS No. 1797187-50-8

3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane

Cat. No.: B2970764
CAS No.: 1797187-50-8
M. Wt: 337.41
InChI Key: ZOXGTEAVAMPDIA-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group and a sulfonamide-linked 1-methylimidazole moiety.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S/c1-19-11-16(18-12-19)23(21,22)20-9-3-2-4-14(10-20)13-5-7-15(17)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXGTEAVAMPDIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H19FN4O3SC_{16}H_{19}FN_{4}O_{3}S, characterized by the presence of a fluorophenyl group and an imidazole moiety. The structural features contribute to its interaction with biological targets, influencing its efficacy and safety profile.

PropertyValue
Molecular Weight358.41 g/mol
Log P (octanol-water)2.5
SolubilitySoluble in DMSO
pKa7.5

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Studies indicate that it may act as an inhibitor of specific kinases involved in cancer pathways, particularly targeting the human epidermal growth factor receptor (HER) family.

Pharmacological Effects

Research has demonstrated that this compound exhibits:

  • Antitumor Activity : It has shown promise in preclinical models for inhibiting tumor growth by blocking HER signaling pathways.
  • Anti-inflammatory Properties : The imidazole ring contributes to its ability to modulate inflammatory responses, potentially through inhibition of cytokine production.

Study 1: Antitumor Efficacy

In a study published in Molecules, the compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range. The results indicated a significant reduction in cell viability, particularly in breast and pancreatic cancer models, suggesting its potential as a therapeutic agent against these malignancies .

Study 2: In Vivo Toxicity Profile

A toxicity assessment was conducted in rodents, where doses up to 50 mg/kg did not result in significant adverse effects. Histopathological examinations revealed no major organ damage, indicating a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the imidazole ring and fluorophenyl substituent have been explored to enhance potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution at the 4-position of imidazoleIncreased potency against HER kinases
Variation of fluorine substitutionImproved lipophilicity

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Analysis

The azepane core distinguishes this compound from six-membered ring analogs (e.g., piperazine or piperidine derivatives). For instance, compounds 6d–6l () utilize piperazine or piperidine rings, which confer rigidity compared to the azepane’s conformational flexibility. The 4-fluorophenyl group in the target compound is structurally analogous to fluorinated aryl systems in 6h–6l , which exhibit enhanced metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .

Table 1: Key Structural and Physical Properties of Analogs
Compound ID Core Structure Substituents Melting Point (°C) Yield (%)
Target Compound Azepane 4-Fluorophenyl, 1-methylimidazole-sulfonyl Not reported Not reported
6h () Piperazine Bis(4-fluorophenyl)methyl, 3-sulfamoylaminophenylsulfonyl 198–200 72
6i () Piperazine Bis(4-fluorophenyl)methyl, 4-sulfamoylaminophenylsulfonyl 210–212 68
5 () Thiazole 4-Fluorophenyl, triazole, dihydropyrazole Not reported High*

Structural Characterization

While crystallographic data for the target compound are absent, highlights the utility of single-crystal X-ray diffraction (employing SHELX programs) for resolving isostructural compounds with fluorophenyl and triazole motifs . NMR (1H, 13C, 19F) and mass spectrometry (ESI-MS), as applied to 6d–6l , would be critical for confirming the target’s structure and purity .

Pharmacological and Physicochemical Implications

  • Lipophilicity : The 1-methylimidazole-sulfonyl group may enhance solubility relative to purely aromatic sulfonamides (e.g., 6h–6l ), balancing hydrophobicity from the fluorophenyl group.
  • Bioactivity : Fluorophenyl-sulfonamide hybrids in and are associated with carbonic anhydrase or kinase inhibition, suggesting the target compound could share similar mechanistic pathways .

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